Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate

Catalog No.
S788180
CAS No.
207124-65-0
M.F
C16H26BF4ORh-
M. Wt
424.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborat...

CAS Number

207124-65-0

Product Name

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate

IUPAC Name

cycloocta-1,5-diene;rhodium;tetrafluoroborate;hydrate

Molecular Formula

C16H26BF4ORh-

Molecular Weight

424.1 g/mol

InChI

InChI=1S/2C8H12.BF4.H2O.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*1-2,7-8H,3-6H2;;1H2;/q;;-1;;

InChI Key

RVVSQTPAHKVLPL-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.O.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.O.[Rh]

Isomeric SMILES

[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.[Rh]

Homogeneous Catalysis

Rh(COD)BF4•xH2O serves as a precursor for homogeneous catalysts, where the reaction occurs in a single phase (usually liquid). Researchers utilize it to activate various organic transformations, including:

  • Hydrogenation: Rh(COD)BF4•xH2O can be used as a catalyst for the addition of hydrogen (H2) across unsaturated bonds in organic molecules. This process is crucial in the synthesis of various chemicals and pharmaceuticals [].
  • Hydroformylation: This reaction involves the addition of a formyl group (CHO) to an unsaturated carbon-carbon bond. Rh(COD)BF4•xH2O finds use as a catalyst in hydroformylation reactions, leading to the production of important aldehydes [].
  • Cyclization reactions: Rh(COD)BF4•xH2O can be employed to promote the formation of cyclic structures from acyclic precursors. This application is valuable in organic synthesis for constructing complex molecules [].

Understanding Reaction Mechanisms

Due to its well-defined structure and reactivity, Rh(COD)BF4•xH2O serves as a model compound for studying reaction mechanisms in homogeneous catalysis. Scientists can investigate the fundamental steps involved in catalytic cycles using this complex, providing valuable insights into catalyst design and development.

Organometallic Chemistry Research

Rh(COD)BF4•xH2O is a valuable tool for researchers in the field of organometallic chemistry, which explores the interaction between organic molecules and metal centers. Studies involving Rh(COD)BF4•xH2O can shed light on bonding, reactivity patterns, and the design of new organometallic catalysts with improved properties [].

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is an organometallic compound with the molecular formula C16H24BF4RhC_{16}H_{24}BF_{4}Rh and a CAS number of 35138-22-8. This compound typically appears as a dark red powder and is known for its applications in catalysis, particularly in hydrogenation and isomerization reactions. It is slightly sensitive to air and moisture, requiring storage under inert conditions at low temperatures, ideally below -20°C .

Involving bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate include:

  • Hydrogenation Reactions: This compound acts as a catalyst precursor in various hydrogenation processes, facilitating the addition of hydrogen to unsaturated organic compounds.
  • Isomerization Reactions: It is employed in the isomerization of allylic alcohols to aldehydes, showcasing its versatility in organic synthesis .
  • Asymmetric Synthesis: When combined with chiral ligands, it can catalyze asymmetric reactions, leading to enantioenriched products .

The synthesis of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves:

  • Preparation of Rhodium(I) Complex: The initial step often includes the reaction of rhodium salts with 1,5-cyclooctadiene in an inert atmosphere.
  • Formation of Tetrafluoroborate Salt: The resulting complex is then treated with tetrafluoroboric acid or its salts to yield the tetrafluoroborate form.
  • Hydration: The product may be hydrated under controlled conditions to obtain the hydrate form .

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate has several important applications:

  • Catalysis: It serves as a catalyst precursor in various organic transformations, including asymmetric hydrogenations and cycloadditions.
  • Synthesis of Organometallic Compounds: This compound is used in the preparation of more complex organometallic species for advanced synthetic applications.
  • Research Tool: It is utilized in academic and industrial research settings for studying catalytic mechanisms and developing new synthetic methodologies .

Interaction studies involving bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically focus on its behavior in catalytic systems. Research has shown that it interacts favorably with various ligands, enhancing its catalytic efficacy. Studies have also explored its interactions with substrates in hydrogenation reactions, providing insights into reaction mechanisms and kinetics .

Several compounds share structural or functional similarities with bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate. Notable examples include:

Compound NameMain FeaturesUnique Aspects
Bis(cycloocta-1,5-diene)rhodium(I) chlorideUsed in similar catalytic applicationsChloride ion may influence reactivity differently
Tris(1,5-cyclooctadiene)rhodium(III)Higher oxidation state; different reactivityMore stable but less reactive than the I oxidation state
Rhodium(I) acetylacetonateUtilized in similar catalytic contextsDifferent ligand environment affects activity

The uniqueness of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate lies in its specific reactivity patterns and ability to function effectively as a catalyst precursor for asymmetric synthesis processes .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

424.10678 g/mol

Monoisotopic Mass

424.10678 g/mol

Heavy Atom Count

23

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

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